molecular formula C14H16KNO5 B12681992 Potassium ((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)(4-hydroxyphenyl)acetate CAS No. 83918-72-3

Potassium ((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)(4-hydroxyphenyl)acetate

Cat. No.: B12681992
CAS No.: 83918-72-3
M. Wt: 317.38 g/mol
InChI Key: KCIVNTJLAYJMEK-HRNDJLQDSA-M
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Description

EINECS 281-307-9, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and scientific applications. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its role as a radical initiator in polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CH3C(CN)(OH)CH3+N2H4CH3C(CN)(N2H2)CH3+H2O\text{CH}_3\text{C}(\text{CN})(\text{OH})\text{CH}_3 + \text{N}_2\text{H}_4 \rightarrow \text{CH}_3\text{C}(\text{CN})(\text{N}_2\text{H}_2)\text{CH}_3 + \text{H}_2\text{O} CH3​C(CN)(OH)CH3​+N2​H4​→CH3​C(CN)(N2​H2​)CH3​+H2​O

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reactants are mixed and maintained at specific temperatures. The product is then purified through recrystallization to obtain high-purity 2,2’-Azobis(2-methylpropionitrile).

Chemical Reactions Analysis

Types of Reactions

2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions.

Common Reagents and Conditions

The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out in the presence of heat or ultraviolet light. The reaction conditions are carefully controlled to ensure the efficient generation of radicals.

Major Products Formed

The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These radicals can then react with monomers to form polymers.

Scientific Research Applications

2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:

    Polymer Chemistry: It is extensively used as a radical initiator in the polymerization of various monomers to produce polymers such as polyacrylonitrile and polymethyl methacrylate.

    Biology: In biological research, it is used to study the effects of free radicals on biological systems.

    Medicine: It is employed in the synthesis of drug delivery systems and in the development of new pharmaceuticals.

    Industry: It is used in the production of plastics, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal or photochemical decomposition. These radicals can then initiate polymerization reactions by reacting with monomers. The molecular targets and pathways involved in these reactions are primarily the double bonds of the monomers, which undergo addition reactions to form polymers.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Peroxide: Another commonly used radical initiator in polymerization reactions.

    Potassium Persulfate: Used as an initiator in emulsion polymerization.

    Azobisisobutyronitrile (AIBN): A similar compound with a slightly different structure but similar applications.

Uniqueness

2,2’-Azobis(2-methylpropionitrile) is unique due to its high efficiency in generating radicals and its stability under various reaction conditions. It is preferred in many applications due to its ability to produce consistent and reproducible results.

Properties

CAS No.

83918-72-3

Molecular Formula

C14H16KNO5

Molecular Weight

317.38 g/mol

IUPAC Name

potassium;2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-(4-hydroxyphenyl)acetate

InChI

InChI=1S/C14H17NO5.K/c1-3-20-12(17)8-9(2)15-13(14(18)19)10-4-6-11(16)7-5-10;/h4-8,13,15-16H,3H2,1-2H3,(H,18,19);/q;+1/p-1/b9-8+;

InChI Key

KCIVNTJLAYJMEK-HRNDJLQDSA-M

Isomeric SMILES

CCOC(=O)/C=C(\C)/NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+]

Canonical SMILES

CCOC(=O)C=C(C)NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+]

Origin of Product

United States

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